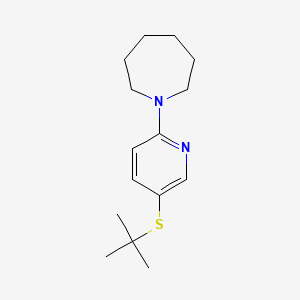

1-(5-(tert-Butylthio)pyridin-2-yl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and an azepane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane typically involves the following steps:

Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the tert-butylthio group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group on the pyridine ring.

Formation of the azepane ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

Coupling of the pyridine and azepane rings: The final step involves coupling the pyridine ring with the azepane ring through a suitable reaction, such as a nucleophilic substitution or a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)pyridin-2-yl)azepane can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine and azepane derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)azepane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interacting with cellular membranes: Affecting membrane fluidity and permeability.

Inhibiting or activating signaling pathways: Leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

1-(5-(tert-Butylthio)pyridin-2-yl)piperidine: Similar structure with a piperidine ring instead of an azepane ring.

1-(5-(tert-Butylthio)pyridin-2-yl)morpholine: Similar structure with a morpholine ring instead of an azepane ring.

1-(5-(tert-Butylthio)pyridin-2-yl)pyrrolidine: Similar structure with a pyrrolidine ring instead of an azepane ring.

Uniqueness

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is unique due to the presence of both a tert-butylthio group and an azepane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is a complex organic compound characterized by a pyridine ring with a tert-butylthio substituent and an azepane moiety. Its unique structural features suggest significant potential for diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and sulfur. The combination of nitrogen-containing heterocycles and sulfur functionalities enhances its chemical reactivity and biological properties. The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Pyridine Ring | Pyridine |

| Azepane Moiety | Azepane |

| tert-Butylthio Group | tert-Butylthio |

Antimicrobial Properties

Compounds similar to this compound have exhibited promising antimicrobial activities. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that compounds with a pyridine backbone can exhibit anticancer properties by modulating cellular pathways involved in apoptosis and cell proliferation. For instance, studies have reported that related compounds inhibit cancer cell lines through receptor interactions and enzyme modulation. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This suggests that this compound may also modulate inflammatory pathways.

The pharmacological effects of this compound are likely mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially altering the levels of key metabolites.

- Receptor Binding : The structural features allow for binding to various receptors, influencing downstream signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature may facilitate interaction with cellular membranes, affecting membrane fluidity and function.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study on Anticancer Activity

A study investigated a series of pyridine derivatives for their anticancer properties against human cancer cell lines. Results indicated that certain modifications to the pyridine ring enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of thioether-containing compounds in a mouse model of inflammation. Results demonstrated significant reductions in inflammatory markers following treatment with these compounds, indicating potential therapeutic benefits .

Properties

Molecular Formula |

C15H24N2S |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(5-tert-butylsulfanylpyridin-2-yl)azepane |

InChI |

InChI=1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3 |

InChI Key |

FCJIIUKQYUOPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.